molecular formula C10H12O4 B8504591 (R)-2,3-dihydroxypropyl benzoate

(R)-2,3-dihydroxypropyl benzoate

Cat. No.: B8504591
M. Wt: 196.20 g/mol
InChI Key: SFCPXHKCMRZQAC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,3-Dihydroxypropyl benzoate is a chiral ester derivative of benzoic acid, characterized by a glycerol backbone substituted with a benzoyl group at the 1-position and hydroxyl groups at the 2- and 3-positions. The (R)-configuration confers stereochemical specificity, which is critical for its interactions in biological systems and material applications.

Synthesis: The compound is synthesized via esterification of sodium benzoate with 3-chloro-1,2-propanediol in a polar aprotic solvent like N,N'-dimethylformamide (DMF) at elevated temperatures (60°C), followed by purification via vacuum distillation . Enantiomerically pure forms are achieved using methods such as oxidative esterification and phthalimido-epoxide ring-opening reactions, as demonstrated in the synthesis of related (R)-N-(2,3-dihydroxypropyl)arylamides .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] benzoate

InChI

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m1/s1

InChI Key

SFCPXHKCMRZQAC-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Stereochemistry : The (S)-isomer in exhibits strong anticancer activity, while the (R)-isomer’s bioactivity remains underexplored. Stereochemistry likely influences target binding affinity.
  • Functional Groups : Replacement of the benzoate ester with a benzamide (as in ) alters hydrogen-bonding capacity and solubility, impacting biological interactions.

Natural Monoglycerides and Esters

Compound Name Source Structural Features Abundance (mg/kg) Key Properties Reference
2,3-Dihydroxypropyl hexadecanoate Rice straw, Cirsium henryi C16 saturated fatty acid ester 220 (C20 variant) Even-carbon preference; natural surfactant .
(9Z,12Z)-2,3-Dihydroxypropyl octadecadienoate Marine sources (Excoecaria agallocha) C18:2 unsaturated fatty acid ester 86–96 Neuroprotective effects; isolated via bioassay-guided fractionation .

Key Differences :

  • Hydrophobicity: Aliphatic esters (e.g., hexadecanoate) have higher log P values than (R)-2,3-dihydroxypropyl benzoate due to their long hydrocarbon chains, enhancing membrane permeability but reducing aqueous solubility.
  • Bioactivity: Natural monoglycerides exhibit neuroprotective and antimicrobial activities, whereas synthetic benzoates may target specific proteins like BCL-2 .

Pharmaceutical Derivatives and Contrast Agents

Compound Name Application Structural Role of Dihydroxypropyl Benzoate Key Features Reference
Iopromide EP Impurity E X-ray contrast agent Part of a triiodinated benzamide complex High molecular weight (1477.09 g/mol); complex stereochemistry .
Dyphylline Bronchodilator 2,3-Dihydroxypropyl ether linked to xanthine Enhances solubility via hydrophilic diol moiety .

Key Differences :

  • Functionality : In iodinated contrast agents (e.g., ), the dihydroxypropyl benzoate moiety contributes to iodine coordination and solubility. In dyphylline, the dihydroxypropyl group improves aqueous solubility without ester linkages .
  • Stereochemical Impact : The (R)-configuration in pharmaceuticals may enhance target specificity or metabolic stability compared to racemic mixtures.

Physicochemical and Structural Comparison

Property / Compound This compound 2,3-Dihydroxypropyl Hexadecanoate 4-[(2S)-2,3-Dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate
log P Moderate (estimated ~1.5–2.5) High (~6–8) Moderate (~2.0–3.0)
Molecular Weight 226.23 g/mol 358.56 g/mol 332.34 g/mol
Water Solubility Low Very low Low
Bioactivity Underexplored Surfactant/natural lipid Anticancer (BCL-2 inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.